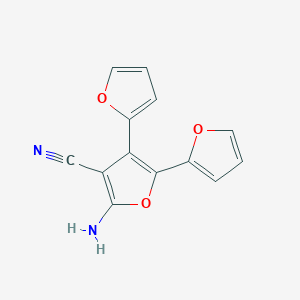![molecular formula C8H6N2O B1269502 4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 23443-10-9](/img/structure/B1269502.png)
4H-吡啶并[1,2-a]嘧啶-4-酮
描述
Synthesis Analysis
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives involves various strategies, including one-step and multi-component reactions. For instance, a one-pot, three-component synthesis method has been developed, providing an efficient route to these compounds under mild conditions (Adib et al., 2007). Additionally, a green synthesis approach using a catalytic four-component reaction has been reported, emphasizing the importance of eco-friendly methods in chemical synthesis (Shi et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of 4H-Pyrido[1,2-a]pyrimidin-4-ones reveals their potential for diverse biological activities. Single-crystal X-ray analysis confirms the structure of these compounds, providing insights into their molecular geometry and electronic configuration, which are crucial for understanding their reactivity and interaction with biological targets (Adib et al., 2007).
Chemical Reactions and Properties
4H-Pyrido[1,2-a]pyrimidin-4-ones exhibit a range of chemical reactivities towards different reagents, enabling the synthesis of analogs with varied functional groups. Their reactivity with formamide, carbon disulfide, urea, and thiourea has been studied, demonstrating their versatility in organic synthesis (El-Gazzar & Hafez, 2009).
Physical Properties Analysis
The physical properties of 4H-Pyrido[1,2-a]pyrimidin-4-ones, such as melting points, solubility, and crystal structure, are essential for their application in drug design and material science. These properties are influenced by their molecular structure and can be tailored through chemical modifications for specific applications.
Chemical Properties Analysis
The chemical properties of 4H-Pyrido[1,2-a]pyrimidin-4-ones, including their acidity, basicity, and reactivity towards various chemical agents, are critical for their biological activity and stability. Their interaction with different enzymes, receptors, and DNA/RNA structures can be attributed to their unique chemical properties, which are pivotal for their pharmacological activities.
For more comprehensive information and detailed studies on 4H-Pyrido[1,2-a]pyrimidin-4-one, including its synthesis, molecular structure, and properties, the provided references offer valuable insights (El-Gazzar & Hafez, 2009); (Shi et al., 2018); (Adib et al., 2007).
科学研究应用
医药应用
4H-吡啶并[1,2-a]嘧啶-4-酮及其衍生物具有高度生物活性,并已用于开发各种药物 . 它们表现出多种生物活性,如 CXCR3 拮抗剂、HLE 抑制剂、MexAB-OprM 特异性外排泵抑制剂、有效的 5-HT6 拮抗剂和乙酰胆碱酯酶抑制剂 .
有机合成
4H-吡啶并[1,2-a]嘧啶-4-酮是一种多用途的杂环结构单元,已用于有机合成 . 它作为合成复杂有机分子的宝贵构建单元。
硫属元素化
已经设计了一种快速的无金属 C-3 硫属元素化反应,用于合成多种 3-ArS/ArSe 衍生物,产率高达 95%。 该操作简单的反应在温和的反应条件下进行,可以以克级规模进行,并且还突出了广泛的官能团耐受性 .
抗氧化剂应用
可以从 4H-吡啶并[1,2-a]嘧啶-4-酮合成有机硒物种,已被确定为无毒化合物,并用作治疗活性剂,例如抗氧化剂 .
降压应用
源自 4H-吡啶并[1,2-a]嘧啶-4-酮的有机硒物种也已被用作降压剂 .
抗癌应用
作用机制
安全和危害
未来方向
4H-Pyrido[1,2-a]pyrimidin-4-one exhibits versatile biological activities, such as CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, potent 5-HT6 antagonists, and acetylcholinesterase inhibition . Therefore, it has profound impact in agrochemicals, pharmaceuticals, and material sciences . Future research may focus on developing an efficient and practical method for transition-metal-free C–S/Se bond forming reactions using thiols/diselenide as the sulfenylation/selenation reagent .
属性
IUPAC Name |
pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-4-5-9-7-3-1-2-6-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJWYCAHJRGKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326648 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23443-10-9 | |
| Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4H-Pyrido[1,2-a]pyrimidin-4-one?
A1: While the provided abstracts do not explicitly state the molecular formula and weight of the unsubstituted parent compound, they offer information on various derivatives. For instance, 3-{2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl}-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as risperidone, is a well-known derivative with the molecular formula C23H27FN4O2 and a molecular weight of 410.48 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives?
A2: Researchers frequently employ Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to elucidate the structures of these compounds. [, , , ] Additionally, Ultraviolet-visible (UV) and Infrared (IR) spectroscopy are valuable tools for characterizing these molecules. [, , ]
Q3: What are the common synthetic routes to access 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives?
A3: Several methods exist to synthesize these compounds. One common approach involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. [] Alternatively, palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones offers a route to functionalized derivatives. [] Copper-catalyzed aza-Michael addition followed by aerobic dehydrogenation and intramolecular amidation provides another synthetic strategy. []
Q4: How does the halogen substitution pattern influence the reactivity of 4H-Pyrido[1,2-a]pyrimidin-4-ones?
A4: Halogen substitution plays a crucial role in dictating the reactivity of these compounds. Studies have shown that 6-chloro and 6-bromo derivatives yield a mixture of 7-halo-1,4-dihydro-1,8-naphthyridin-4-ones and 1-(6-halo-2-pyridyl)-3-[(6-halo-2-pyridylamino)methylene]-1,2,3,4-tetrahydropyridine-2,4-diones upon thermal cyclization. [] In contrast, 3-halo derivatives can be obtained by reacting 4H-Pyrido[1,2-a]pyrimidin-4-one with N-halosuccinimides. []
Q5: Can 4H-Pyrido[1,2-a]pyrimidin-4-ones undergo Suzuki-Miyaura cross-coupling reactions?
A5: Yes, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide an efficient way to install aryl, heteroaryl, and vinyl groups at various positions of the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold. This methodology allows for the synthesis of a diverse array of substituted derivatives. [, ]
Q6: How do reaction conditions affect the outcome of Vilsmeier-Haack formylation of 4H-Pyrido[1,2-a]pyrimidin-4-ones?
A6: Vilsmeier-Haack formylation of these compounds can lead to different products depending on the reaction conditions and the nature of the substituents on the pyrido[1,2-a]pyrimidin-4-one ring system. For instance, varying the conditions can yield 9-(dimethylaminomethylene)-, 9-(ethoxymethylene)-, or 9-formyl derivatives. [] Moreover, the presence of electron-releasing substituents at the 2-position is crucial for achieving formylation at the 3-position. []
Q7: How does the substitution pattern on the 4H-Pyrido[1,2-a]pyrimidin-4-one scaffold affect its antiallergic activity?
A7: Research suggests that the presence of a monosubstituted hydrazone moiety at position 9 and an unsubstituted 2-position are essential for intravenous antiallergic activity. [] Furthermore, incorporating a 6-methyl substituent can significantly enhance potency, with the 6S enantiomer exhibiting higher activity than the 6R enantiomer. [, ]
Q8: Have any 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives progressed to clinical trials?
A9: Yes, at least one compound, (+)-6(S)-methyl-9-(phenylhydrazono)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (Chinoin-1045; UCB L140), has undergone clinical investigation for its antiallergic properties. []
Q9: Do 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit other biological activities besides antiallergic effects?
A10: Indeed, certain derivatives have shown promising antiplatelet activity. For example, the 2-(4-methyl-1-piperazinyl) derivative exhibited potent inhibition of collagen-induced platelet aggregation. [] Other derivatives displayed varying degrees of activity against ADP and A23187-induced aggregation. []
Q10: Are there any studies on the metabolism of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives?
A11: Yes, studies on risperidone, a prominent member of this class, have elucidated its metabolic fate. The primary metabolic pathway involves hydroxylation on the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety, yielding 9-hydroxyrisperidone as the major metabolite in dogs and humans. [] Further metabolism can lead to dihydroxy and hydroxy-keto metabolites. []
Q11: Has the photodegradation of 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives been investigated?
A12: Research on paliperidone, another important derivative, has explored its photostability. Studies using LC-Q-TOF mass spectrometry identified five degradation products formed upon UVA and UVC irradiation in aqueous and methanol solutions. [] The photodegradation kinetics were found to be first-order. []
Q12: What analytical techniques are employed to quantify 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives in biological matrices?
A13: High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been successfully used to quantify 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (BMY 26517) in human plasma. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)









![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)
![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)